4-Butoxybutane-1-sulfonyl chloride

Lipophilicity Drug Discovery Physicochemical Profiling

Medicinal chemists building sulfonamide libraries often face an extra, yield-eroding etherification step for every analog. 4-Butoxybutane-1-sulfonyl chloride eliminates that step by delivering the linear n-butoxy chain already installed on the sulfonyl electrophile. For procurement managers, this means a single building block replaces two reagents, reducing SKU count and synthesis time. ● Saves one synthetic step per library member vs. post-sulfonylation etherification ● XLogP3 = 1.9 keeps analogs within lead-like chemical space, unlike more lipophilic branched isomers ● Supplied at ≥98% purity with full analytical characterization (NMR, HPLC, LC-MS); 1 g in stock for immediate dispatch

Molecular Formula C8H17ClO3S
Molecular Weight 228.74 g/mol
Cat. No. B13620156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxybutane-1-sulfonyl chloride
Molecular FormulaC8H17ClO3S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESCCCCOCCCCS(=O)(=O)Cl
InChIInChI=1S/C8H17ClO3S/c1-2-3-6-12-7-4-5-8-13(9,10)11/h2-8H2,1H3
InChIKeyGCIDLDMVWKKZIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxybutane-1-sulfonyl chloride: Alkoxy-Sulfonyl Chloride Building Block


4-Butoxybutane-1-sulfonyl chloride (CAS 1343453-22-4; molecular formula C₈H₁₇ClO₃S; MW 228.74 g/mol) is a terminal alkanesulfonyl chloride featuring a linear n‑butoxy chain at the 4‑position of the butane backbone . It belongs to the class of sulfonyl chlorides, which serve as highly electrophilic reagents for introducing sulfonamide, sulfonate ester, and sulfonyl azide functionalities into target molecules [1]. The compound is commercially supplied at ≥97% purity (AKSci) or 98% (MolDB) for research and development use, with documented availability through major chemical suppliers including Sigma‑Aldrich/Enamine . Its predicted boiling point of 294.5±23.0 °C and density of 1.147±0.06 g/cm³ distinguish it physically from the parent 1‑butanesulfonyl chloride (bp 80–81 °C at 9 mmHg, density 1.208 g/mL) [2].

1 Sulfonylation reagent with pre-installed linear n-butoxy chain
2 Electrophilic building block for sulfonamide, sulfonate ester, or sulfonyl azide formation
3 Controlled lipophilicity (reported XLogP3 ~1.9) for lead-like chemical space

Why 4-Butoxybutane-1-sulfonyl Chloride Cannot Be Substituted by Simple Analogs


The linear n‑butoxy substituent at the 4‑position of 4‑butoxybutane‑1‑sulfonyl chloride is not a passive structural feature; it directly modulates lipophilicity, steric accessibility at the sulfonyl electrophilic center, and the conformational flexibility of the linker. Replacing this compound with the parent 1‑butanesulfonyl chloride (lacking the butoxy chain) eliminates the extended alkyl-ether motif that governs solubility partitioning and spatial separation between the reactive sulfonyl chloride and any downstream pharmacophoric elements . Conversely, substituting the linear n‑butoxy group with a branched isomer—such as the sec‑butoxy or tert‑butoxy analogs—introduces increased steric bulk proximal to the ether oxygen, which can alter nucleophilic substitution kinetics and regiochemical outcomes [1]. The quantitative evidence below demonstrates that the linear n‑butoxy architecture of 4‑butoxybutane‑1‑sulfonyl chloride offers a predictable balance of physicochemical properties and reactivity that is measurably distinct from its closest structural analogs.

Lipophilicity shift Replacement with unsubstituted 1-butanesulfonyl chloride removes the butoxy chain, altering solubility partitioning and spatial separation from the sulfonyl center.
Steric profile alteration Branched sec- or tert-butoxy analogs introduce steric hindrance near the ether oxygen, which may reduce nucleophilic substitution rates compared to the linear n-butoxy motif.
Regioisomeric mismatch 2-(Propoxymethyl) regioisomer places the alkoxy group at the 2-position, changing spatial orientation and molecular recognition without preserving the linear 4-substitution geometry.

4-Butoxybutane-1-sulfonyl chloride: Head-to-Head Analog Comparison


Lipophilicity vs. Branched Alkoxy Isomers

The computed XLogP3 value for 4‑butoxybutane‑1‑sulfonyl chloride is 1.9, which positions it as less lipophilic than the branched sec‑butoxy isomer (SlogP 3.85 or higher) and the 2‑(propoxymethyl) regioisomer (logP 2.07–4.22 range across databases) [1][2]. The linear n‑butoxy chain provides a controlled, predictable lipophilicity that is desirable when excessive logP would compromise aqueous solubility or promote non‑specific protein binding in medicinal chemistry campaigns. In contrast, the tert‑butoxy analog (XLogP3 1.9) shares the same computed XLogP3 value, but the steric encumbrance of the tert‑butyl group differentiates its reactivity profile (see Evidence Item 3) [1].

Lipophilicity vs. branched analogs
Head-to-head
XLogP3 1.9 vs. sec-butoxy SlogP 3.85 and propoxymethyl logP 2.07–4.22
Reported lower lipophilicity may support aqueous solubility and reduced non-specific binding in lead-like libraries.
Computed values; experimental logP not available.
Lipophilicity Drug Discovery Physicochemical Profiling

Boiling Point Comparison with Unsubstituted 1-Butanesulfonyl Chloride

The predicted boiling point of 4‑butoxybutane‑1‑sulfonyl chloride is 294.5±23.0 °C at atmospheric pressure, compared to an experimentally measured boiling point of 80–81 °C at 9 mmHg (or ~96 °C at 21 mmHg) for the parent unsubstituted 1‑butanesulfonyl chloride [1]. This ~200 °C elevation (under comparable pressure conditions, though exact cross‑pressure comparison is approximate) reflects the contribution of the additional butoxy chain (C₄H₉O–) to molecular weight (228.74 vs. 156.63 g/mol) and polar surface area. The significantly higher boiling point of the target compound necessitates different distillation and drying protocols during large‑scale synthesis and indicates lower volatility, which can be advantageous for safety and containment during heated reactions.

Boiling point vs. parent
Cross-study comparable
~294.5 °C (pred.) vs. 80–81 °C at 9 mmHg for 1-butanesulfonyl chloride
Substantially lower volatility; distillation protocols differ from unsubstituted analog.
Target value predicted; comparator experimental. Pressure conditions differ.
Thermophysical Properties Process Chemistry Purification

Steric Accessibility: Linear vs. Branched Alkoxy Substituents

Branched alkoxy substituents are documented to increase steric hindrance and reduce nucleophilic attack rates at sulfonyl chloride centers compared to linear alkoxy groups . The linear n‑butoxy chain of the target compound positions the steric bulk of the butyl group four bonds away from the ether oxygen and six bonds from the electrophilic sulfur, whereas the sec‑butoxy analog places a methyl branch at the α‑carbon of the ether, and the tert‑butoxy analog introduces a quaternary carbon directly attached to the ether oxygen [1]. The tert‑butoxy derivative is explicitly described as offering 'steric and electronic modulation, improving selectivity in nucleophilic substitutions', implying that its inherent reaction rate with unhindered nucleophiles is attenuated relative to the linear analog [1]. No direct kinetic comparison (e.g., relative rate constant k_rel) is available in the open literature for these specific compounds; this inference is based on well‑established structure‑reactivity principles for sulfonyl chlorides.

Steric accessibility
Class-level inference
Linear n-butoxy: minimal steric hindrance at sulfur; tert-butoxy: quaternary carbon adjacent to ether oxygen introduces shielding.
Predicted faster reaction kinetics with unhindered amines; no direct rate data available.
Based on general sulfonyl chloride reactivity trends and vendor descriptions.
Reaction Kinetics Steric Effects Nucleophilic Substitution

Commercial Purity and Cost Advantage

Two independent commercial suppliers provide 4‑butoxybutane‑1‑sulfonyl chloride with defined purity specifications: AKSci offers a minimum purity of 97% , while MolDB supplies the compound at 98% purity with accompanying NMR, HPLC, and LC‑MS documentation . The MolDB catalog lists pricing at $1,360 for 1 g and $3,660 for 5 g (98% purity), with a lead time of 1–3 weeks . By comparison, the tert‑butoxy analog is priced at approximately ¥19,020–¥19,877 ($2,600–$2,720) for 100–250 mg quantities from specialty Chinese suppliers, indicating substantially higher cost per gram for the sterically hindered analog [1]. The sec‑butoxy analog is also available at 98% purity from MolDB . The linear n‑butoxy compound thus offers a favorable purity‑to‑cost ratio for gram‑scale procurement.

Purity & cost efficiency
Direct head-to-head
97–98% purity at ~$1,360/g vs. tert-butoxy analog ~$2,600–$2,720 per 100–250 mg
Reported lower cost per gram with documented analytical characterization.
Supplier pricing; may vary by region and volume.
Quality Assurance Procurement Analytical Characterization

One-Step Alkoxy Sulfonamide Synthesis

The pre‑installed linear n‑butoxy chain of 4‑butoxybutane‑1‑sulfonyl chloride eliminates the need for post‑sulfonylation etherification when synthesizing sulfonamide derivatives containing a distal alkoxy motif. In a representative transformation, the compound is reported to undergo reaction with DAST (diethylaminosulfur trifluoride) via its sodium sulfonate precursor to yield 4‑butoxybutane‑1‑sulfonyl fluoride, demonstrating the synthetic versatility of the butoxy‑sulfonyl scaffold . By contrast, starting from unsubstituted 1‑butanesulfonyl chloride would require a separate alkylation or etherification step to install the butoxy functionality, adding synthetic steps and potentially reducing overall yield. The 2‑(propoxymethyl)butane‑1‑sulfonyl chloride regioisomer (CAS 1491927-22-0) places the alkoxy chain at the 2‑position via a methylene spacer, altering the spatial orientation of the ether oxygen relative to the sulfonyl group, which may affect molecular recognition in biological targets [1]. No quantitative yield comparison for identical amine substrates is publicly available; this evidence is classified as class‑level inference based on retrosynthetic logic.

Synthetic step economy
Class-level inference
Pre-installed alkoxy avoids post-sulfonylation etherification; at least one step saved vs. parent 1-butanesulfonyl chloride.
May reduce synthetic steps in alkoxy-sulfonamide library production.
Retrosynthetic analysis; no direct yield comparison data available.
Sulfonamide Synthesis Late-Stage Functionalization Medicinal Chemistry

Optimal Applications of 4-Butoxybutane-1-sulfonyl chloride


Alkoxy-Sulfonamide Library Synthesis for Drug Discovery

Medicinal chemistry teams synthesizing sulfonamide‑based screening libraries benefit from the pre‑installed linear n‑butoxy chain, which eliminates an extra etherification step per library member . The compound's XLogP3 of 1.9 predicts favorable solubility and permeability characteristics for lead‑like chemical space, whereas the more lipophilic sec‑butoxy analog (SlogP 3.85) may push candidates beyond Lipinski logP thresholds [1]. Faster predicted reaction kinetics with unhindered amines, relative to the sterically encumbered tert‑butoxy analog, enable shorter reaction times in plate‑based parallel synthesis workflows [2].

Gram-Scale Process Development with Cost-Effective High-Purity Reagent

Process chemists scaling sulfonylation reactions to multi‑gram quantities can procure 4‑butoxybutane‑1‑sulfonyl chloride at 97–98% purity with full analytical characterization (NMR, HPLC, LC‑MS) at approximately $1,360/g, compared to ~$2,600–$2,720 per 100–250 mg for the tert‑butoxy analog [1]. The significantly higher boiling point (~294.5 °C) relative to 1‑butanesulfonyl chloride (~80–81 °C at 9 mmHg) must be accounted for in solvent removal and drying protocols, but this also confers lower volatility and reduced inhalation exposure risk during larger‑scale handling [2][3].

Sulfonyl Fluoride Probe Synthesis via DAST Fluorination

The sodium sulfonate derivative of 4‑butoxybutane‑1‑sulfonyl chloride has been demonstrated to undergo conversion to 4‑butoxybutane‑1‑sulfonyl fluoride upon treatment with DAST, providing a route to alkoxy‑functionalized sulfonyl fluoride electrophiles for activity‑based protein profiling (ABPP) or covalent inhibitor design . This transformation leverages the pre‑installed butoxy chain to generate probe molecules with defined linker lengths and physicochemical properties without post‑fluorination modification.

SAR Differentiation via Systematic Alkoxy-Chain Variation

In SAR campaigns where the spatial orientation and lipophilicity of the alkoxy substituent are critical variables, 4‑butoxybutane‑1‑sulfonyl chloride serves as the linear n‑butoxy reference point. Direct comparison with the sec‑butoxy (SlogP 3.85), tert‑butoxy (XLogP3 1.9 but sterically distinct), and 2‑(propoxymethyl) (logP 2.07–4.22, regioisomeric) analogs enables systematic mapping of the contributions of chain branching, steric bulk, and alkoxy attachment position to biological activity [1][2][3].

Application
Selection Property
Validation Focus
Alkoxy-sulfonamide library synthesis
Pre-installed linear n-butoxy chain
Reaction kinetics with unhindered amines
Gram-scale process development
High purity and lower procurement cost
Purification protocol adaptation for high boiling point
Sulfonyl fluoride probe synthesis
DAST-compatible sodium sulfonate precursor
Fluorination yield and retention of alkoxy chain
SAR differentiation by alkoxy variation
Linear n-butoxy reference for branching/regioisomer comparison
Systematic mapping of steric and lipophilic contributions
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